

The Investigational History of Saredutant (SR 48968): A Technical Whitepaper

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Compound of Interest

Compound Name: **Saredutant**
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Abstract

Saredutant (SR 48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor. Developed by Sanofi-Aventis, it was investigated primarily for the treatment of major depressive disorder (MDD) and anxiety disorders. The rationale for its development was based on the hypothesis that antagonism of the NK2 receptor, a key component of the tachykinin neuropeptide system, could modulate stress responses and exert antidepressant and anxiolytic effects. **Saredutant** progressed to Phase III clinical trials, a significant milestone in drug development. However, in May 2009, Sanofi-Aventis announced the discontinuation of its development for MDD. This whitepaper provides an in-depth technical guide to the investigational history of **Saredutant**, summarizing its mechanism of action, preclinical findings, and clinical trial designs. All quantitative data from key cited studies are presented in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language for clear illustration.

Introduction

Saredutant, chemically known as N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)- 2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, is a selective antagonist of the neurokinin-2 (NK2) receptor[1]. The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and

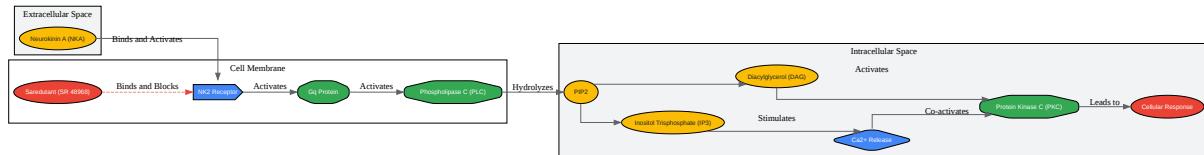
NK3) are widely distributed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathological processes, including inflammation, pain, and mood regulation. **Saredutant**'s development was centered on the hypothesis that by blocking the action of NKA at the NK2 receptor, it could offer a novel therapeutic approach for depression and anxiety[2].

Mechanism of Action: NK2 Receptor Antagonism

Saredutant functions by competitively binding to and blocking the NK2 receptor, thereby preventing the endogenous ligand, Neurokinin A (NKA), from activating it[2]. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Signaling Pathway

Activation of the NK2 receptor by NKA initiates a downstream signaling cascade. As a Gq-coupled receptor, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. By blocking this initial step, **Saredutant** inhibits the entire downstream cascade.



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Caption: Saredutant's mechanism of action via NK2 receptor signaling.

Preclinical Investigational History

Saredutant demonstrated antidepressant- and anxiolytic-like effects in various rodent models. Key preclinical studies provided the foundational evidence for its progression into clinical trials.

Animal Models of Depression and Anxiety

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Effect of **Saredutant** in the Forced Swim Test in Flinders Sensitive Line (FSL) Rats

Treatment Group	Dose (mg/kg)	Immobility Time (seconds)
Vehicle	-	Data not specified
Saredutant	1	No significant effect
Saredutant	3	Significantly reduced
Saredutant	10	Significantly reduced
Desipramine (Active Control)	5	Significantly reduced

Data adapted from a study in a genetic animal model of depression, the Flinders Sensitive Line (FSL) rat. The study reported that **saredutant** at 3 and 10 mg/kg significantly reduced immobility.

The social interaction test is used to assess anxiety-like behavior in rodents. An increase in social interaction time suggests an anxiolytic-like effect.

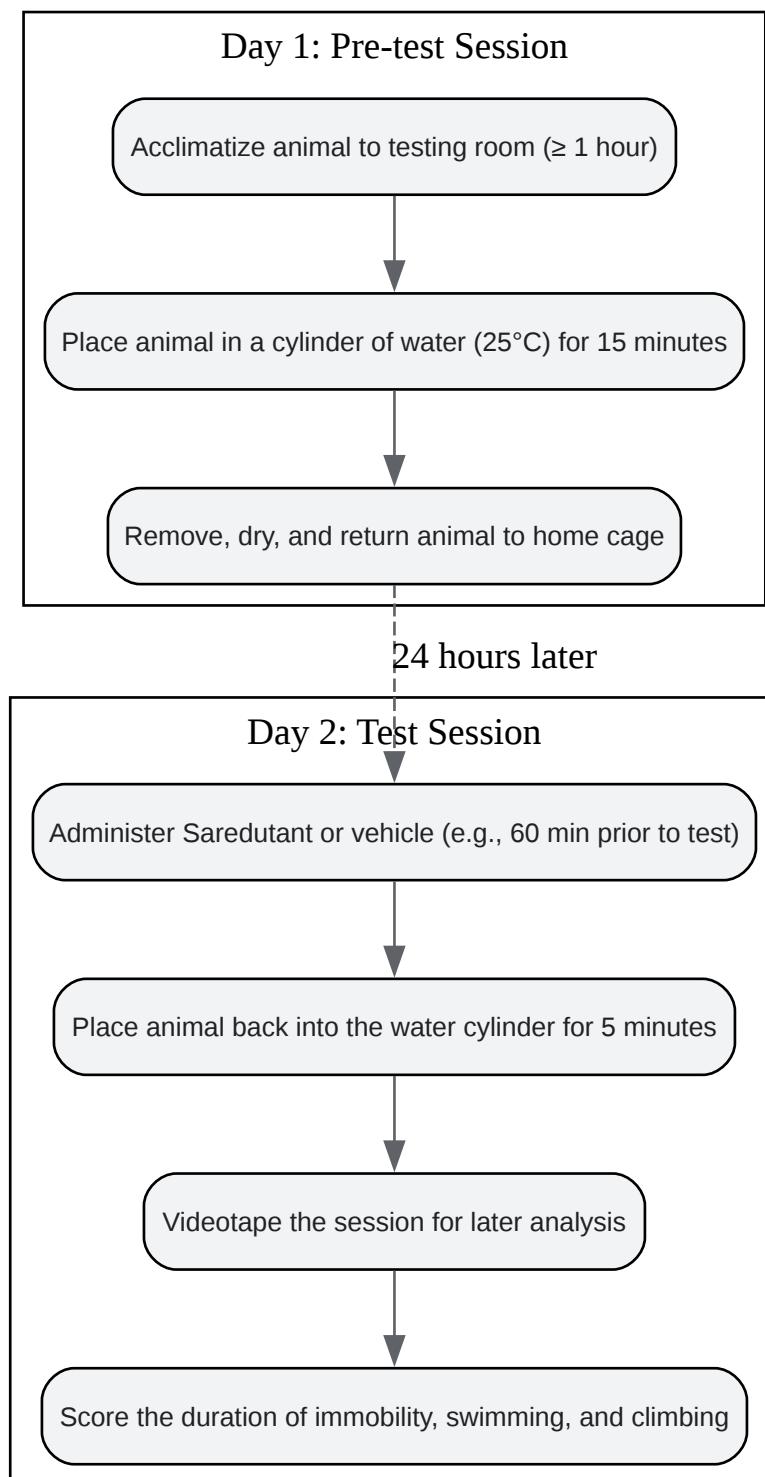
Table 2: Effect of **Saredutant** in the Social Interaction Test in Flinders Sensitive Line (FSL) Rats

Treatment Group	Dose (mg/kg)	Social Interaction Time
Vehicle	-	Data not specified
Saredutant	10	Significantly increased
Desipramine (Active Control)	5	Significantly increased

Data adapted from a study in FSL rats, which reported that **saredutant** at 10 mg/kg increased social interaction.

Experimental Protocols

The following is a representative protocol for the Forced Swim Test based on common laboratory practices.



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Caption: Experimental workflow for the Forced Swim Test.

Methodology Details:

- Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
- Procedure:
 - Day 1 (Pre-test): Each animal is individually placed in the cylinder for a 15-minute session. This initial exposure is to induce a state of behavioral despair.
 - Day 2 (Test): 24 hours after the pre-test, the animals are treated with **Saredutant**, a reference antidepressant, or vehicle. Following the appropriate absorption time, they are placed back in the cylinder for a 5-minute test session.
- Data Analysis: The 5-minute test session is recorded, and the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer blinded to the treatment conditions.

The following is a representative protocol for the Social Interaction Test.

Methodology Details:

- Apparatus: A novel, neutral arena (e.g., an open-field box) that is unfamiliar to both test animals.
- Procedure:
 - The test animal is paired with an unfamiliar partner of the same sex and strain.
 - The pair is placed in the arena for a defined period (e.g., 10 minutes).
- Data Analysis: The session is videotaped, and the cumulative time spent in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer.

Clinical Investigational History

Saredutant underwent a comprehensive clinical development program, reaching Phase III trials for Major Depressive Disorder and Generalized Anxiety Disorder.

Phase III Clinical Trial Program

Several Phase III studies were initiated to evaluate the efficacy and safety of **Saredutant**.

While the development was ultimately discontinued, the design of these trials provides valuable insight into the clinical investigation of novel antidepressants.

Table 3: Overview of Key **Saredutant** Phase III Clinical Trials for Depression

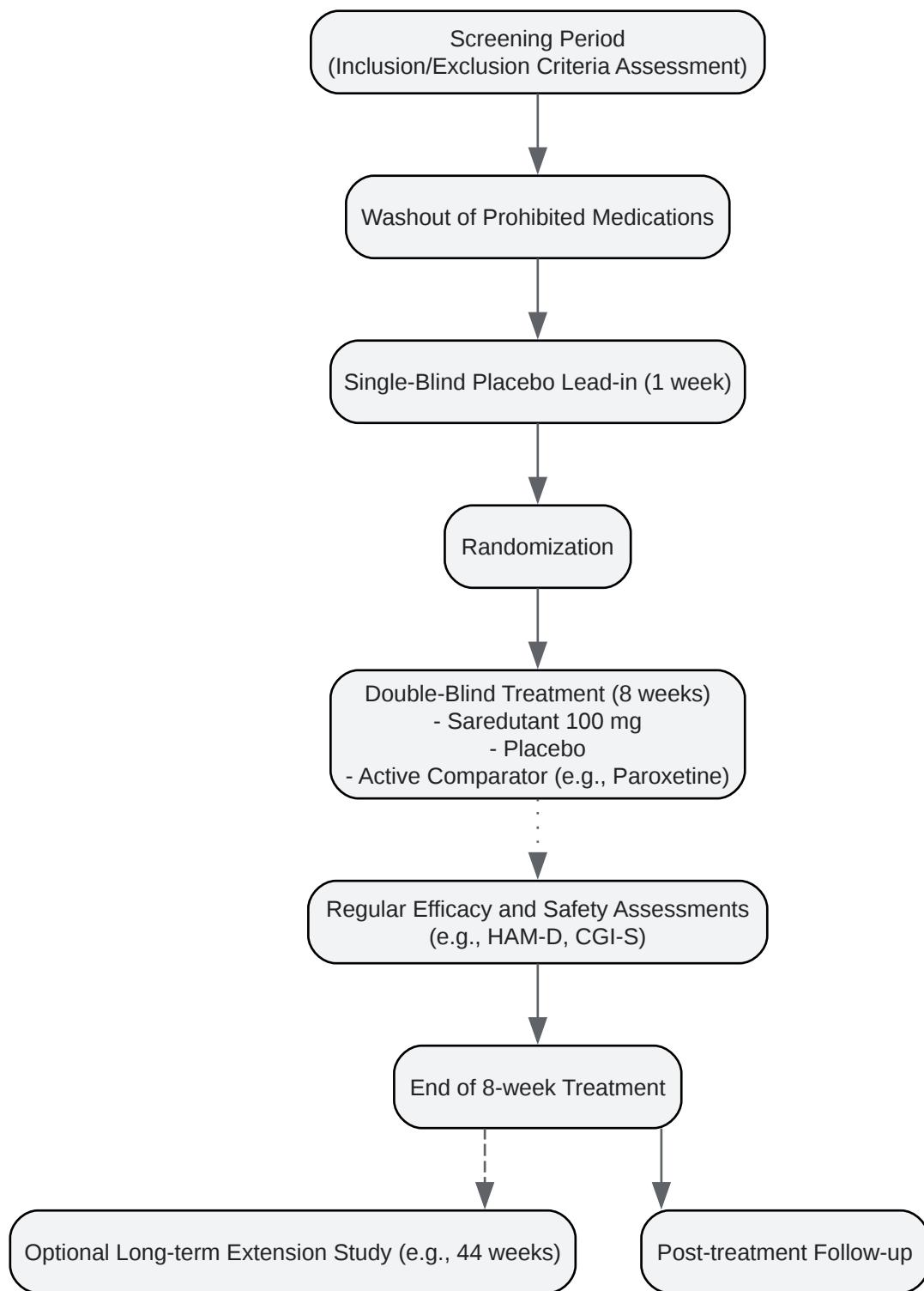
ClinicalTrial		Condition	Intervention	Primary Outcome	Status
s.gov Identifier	Title				
NCT00250614	An Eight-week Study to Evaluate the Efficacy and Safety of Saredutant in Patients With Depression[3]	Major Depressive Disorder	Saredutant 100 mg, Placebo, Paroxetine	Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Day 56	Completed
NCT00531622	An Eight-week Study of Saredutant and Escitalopram as Combination Treatment for Major Depressive Disorder[4]	Major Depressive Disorder	Saredutant 100 mg + Escitalopram 10 mg, Placebo + Escitalopram 10 mg	Efficacy of combination therapy	Completed
NCT00250627	An Eight-Week Study to Evaluate the Efficacy and Safety of Saredutant in Patients With Depression	Major Depressive Disorder	Saredutant 100 mg, Placebo, Paroxetine	Change from baseline in HAM-D total score at Day 56	Completed
NCT00250653	A Fifty-two-week Study to Evaluate the Safety of Saredutant in	Major Depressive Disorder	Saredutant 100 mg (Open-label)	Long-term safety and tolerability	Completed

Adult and
Elderly
Patients With
Depression

Note: Despite the completion of these trials, detailed quantitative results are not widely available in the public domain.

Clinical Trial Experimental Protocol: A Representative Phase III Design (based on NCT00250614)

The following diagram illustrates a typical workflow for a Phase III clinical trial for an antidepressant, based on the publicly available information for **Saredutoant**'s trials.



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Caption: A representative Phase III clinical trial workflow for **Saredutoant**.

Methodology Details:

- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
- Patient Population: Adult patients diagnosed with Major Depressive Disorder according to DSM-IV criteria, with a minimum baseline score on a standardized depression rating scale (e.g., HAM-D \geq 20).
- Treatment Arms:
 - **Saredutant** (e.g., 100 mg once daily)
 - Placebo
 - Active Comparator (e.g., an approved SSRI like Paroxetine)
- Primary Efficacy Endpoint: The change from baseline to the end of the treatment period (e.g., 8 weeks) in the total score of the Hamilton Depression Rating Scale (HAM-D).
- Secondary Efficacy Endpoints: May include changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale), and measures of quality of life and disability.
- Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Discontinuation and Future Directions

In May 2009, Sanofi-Aventis officially announced the cessation of the research and development program for **Saredutant** for the treatment of major depressive disorder. The specific reasons for this decision have not been made public in detail, but in the highly competitive and challenging field of antidepressant drug development, reasons can range from insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions.

The investigation of tachykinin receptor antagonists for psychiatric disorders has yielded mixed results. While the NK1 receptor antagonist Aprepitant also failed to show efficacy in depression, the exploration of this and other neuropeptide systems continues to be an area of interest for

novel drug discovery in neuroscience. The comprehensive preclinical and clinical data generated during the development of **Saredutant**, though ultimately not leading to a marketed product, contributes valuable knowledge to the field.

Conclusion

The investigational history of **Saredutant** (SR 48968) represents a rigorous and extensive effort to develop a novel antidepressant based on the antagonism of the NK2 receptor. Preclinical studies provided a strong rationale for its antidepressant and anxiolytic potential. The progression to a large-scale Phase III clinical trial program underscores its initial promise. Although its development was discontinued, the story of **Saredutant** offers important lessons and a wealth of data for researchers and scientists in the field of drug development and neuroscience. The detailed methodologies and signaling pathway information presented in this whitepaper serve as a comprehensive technical resource for understanding the scientific journey of this investigational compound.

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